molecular formula C7H8O2P+ B13810669 Phosphinic acid, (4-methylphenyl)- CAS No. 20783-50-0

Phosphinic acid, (4-methylphenyl)-

Cat. No.: B13810669
CAS No.: 20783-50-0
M. Wt: 155.11 g/mol
InChI Key: GJIOIVWDFCGUEQ-UHFFFAOYSA-O
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a major branch of chemistry that studies organic compounds containing phosphorus. wikipedia.org These compounds are notable for their diverse applications, ranging from insecticides to pharmaceuticals. wikipedia.orgnih.gov Within this extensive class of molecules, phosphinic acids represent a significant subgroup. ontosight.ai They are characterized by a phosphorus atom double-bonded to one oxygen atom, and single-bonded to a hydroxyl group and a carbon atom of an organic group. ontosight.ai

Phosphinic acid, (4-methylphenyl)- is a monosubstituted arylphosphinic acid, where the phosphorus atom is directly attached to a p-tolyl (4-methylphenyl) group. ontosight.ai This structural feature distinguishes it from other organophosphorus compounds like phosphonic acids, which have two hydroxyl groups attached to the phosphorus atom, and phosphine (B1218219) oxides, which lack the acidic proton. wikipedia.org The presence of a direct phosphorus-carbon bond and a P-H bond in its tautomeric form makes it a versatile building block in organic synthesis.

Significance of Arylphosphinic Acid Structures in Contemporary Chemical Research

Arylphosphinic acids and their derivatives are of considerable interest in modern chemical research due to their wide array of applications. nih.gov Their structural diversity and reactivity make them valuable intermediates in the synthesis of more complex molecules. ontosight.ai

One of the most significant areas of research for arylphosphinic acids is in medicinal chemistry. nih.gov The phosphinic acid moiety is recognized as a key pharmacophore in the design of new therapeutic agents, including enzyme inhibitors. nih.govontosight.ai These compounds have been investigated for a range of pharmacological activities, such as anti-inflammatory, antimicrobial, and antiviral properties. nih.govsmolecule.com

Beyond pharmaceuticals, arylphosphinic acids play a role in materials science and catalysis. smolecule.com They can act as ligands in coordination chemistry, forming complexes with various metals that can be utilized as catalysts in a variety of organic transformations. smolecule.com Furthermore, their derivatives have been explored for applications such as flame retardants and corrosion inhibitors. smolecule.com

Overview of Research Trajectories for Phosphinic Acid, (4-methylphenyl)-

Research on Phosphinic acid, (4-methylphenyl)- has followed several key trajectories, primarily focusing on its application as a synthetic intermediate and its potential biological activities.

As a versatile chemical building block, it is utilized in the synthesis of a variety of other organophosphorus compounds. ontosight.aiontosight.ai A notable application is in the production of certain herbicides and fungicides, underscoring its relevance in agrochemistry. ontosight.aismolecule.com

In the realm of medicinal chemistry, Phosphinic acid, (4-methylphenyl)- and its derivatives have been explored for their potential as enzyme inhibitors. ontosight.ai This line of research aims to develop new drugs for various diseases. smolecule.com

Furthermore, its role as a ligand in catalysis is an active area of investigation. smolecule.com The development of new catalytic systems based on this phosphinic acid could lead to more efficient and selective chemical reactions for the synthesis of fine chemicals and pharmaceuticals.

Properties of Phosphinic acid, (4-methylphenyl)-

PropertyValue
Chemical FormulaC7H9O2P
Molecular Weight156.12 g/mol nih.gov
AppearanceWhite crystalline solid ontosight.ai
Melting Point180-185 °C ontosight.ai
CAS Number4271-13-0 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20783-50-0

Molecular Formula

C7H8O2P+

Molecular Weight

155.11 g/mol

IUPAC Name

hydroxy-(4-methylphenyl)-oxophosphanium

InChI

InChI=1S/C7H7O2P/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3/p+1

InChI Key

GJIOIVWDFCGUEQ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)[P+](=O)O

Origin of Product

United States

Synthetic Methodologies for Phosphinic Acid, 4 Methylphenyl and Its Derivatives

Classical and Established Synthesis Pathways

These traditional methods have long been the cornerstone for the preparation of phosphinic acids and their derivatives. They typically involve multi-step procedures and are well-documented in the chemical literature.

The use of Grignard reagents is a fundamental strategy for the formation of carbon-phosphorus bonds. In the context of (4-methylphenyl)phosphinic acid synthesis, this approach is versatile, allowing for the introduction of the 4-methylphenyl group onto a phosphorus center.

A common method involves the reaction of a Grignard reagent, such as 4-methylphenylmagnesium bromide, with a suitable phosphorus-containing electrophile like phosphorus trichloride (B1173362) (PCl₃) or phosphoryl chloride (POCl₃). chemistryviews.orgyoutube.com The high reactivity of Grignard reagents can sometimes lead to multiple additions to the phosphorus center, resulting in the formation of tertiary phosphine (B1218219) oxides as byproducts. kent.ac.uk To circumvent this, careful control of stoichiometry and reaction conditions, such as slow, reverse addition of the Grignard reagent, is often necessary. kent.ac.uk

Another pathway involves the reaction of a Grignard reagent with a phosphonic dichloride. For instance, the reaction of phenylphosphonic dichloride with one equivalent of phenylmagnesium bromide has been shown to produce diphenylphosphinic acid. lookchem.com Similarly, reacting methylphosphonic difluoride with Grignard reagents has been used to create unsymmetrical phosphinic acids. lookchem.com

A specific example for a related compound involves the synthesis of P-(4-methylphenyl)-phosphinic acid through the reaction of 4-methylbenzylmagnesium bromide with diethyl phosphite (B83602), followed by hydrolysis of the resulting ester. ontosight.ai

Table 1: Grignard Reagent-Based Syntheses of Phosphinic Acids

Grignard ReagentPhosphorus SourceProduct TypeKey Considerations
4-methylphenylmagnesium bromidePCl₃ or POCl₃(4-methylphenyl)phosphinic acid (after workup)Potential for over-alkylation to form tertiary phosphine oxides. kent.ac.uk
Alkyl/Aryl magnesium halideDichlorophenylphosphineAsymmetric phosphines (precursors)Can be performed as a one-pot reaction with sequential addition of different Grignard reagents. nih.gov
4-methylbenzylmagnesium bromideDiethyl phosphiteP-(4-methylphenyl)-phosphinic acid (after hydrolysis)A two-step process involving ester formation and subsequent hydrolysis. ontosight.ai

The hydrolysis of phosphinate esters and phosphinic chlorides represents a crucial final step in many synthetic sequences leading to phosphinic acids.

Hydrolysis of Phosphinate Esters: Phosphinate esters can be hydrolyzed to the corresponding phosphinic acids under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible reaction and is essentially the reverse of esterification. libretexts.orgyoutube.com It is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org For sensitive substrates, acidic hydrolysis can be a rapid and gentle method to obtain the phosphinic acid quantitatively. nih.gov

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgmasterorganicchemistry.com The reaction involves treating the ester with a base, such as sodium hydroxide (B78521), to produce a carboxylate salt and an alcohol. Subsequent acidification of the salt yields the final phosphinic acid. masterorganicchemistry.com

Hydrolysis of Phosphinic Chlorides: Phosphinic chlorides are reactive intermediates that are readily hydrolyzed to form phosphinic acids. This hydrolysis is often the final step in a multi-step synthesis where the phosphinic chloride is generated in situ. For example, a phosphine oxide can be chlorinated with phosphorus pentachloride to form the phosphinic acid chloride, which is then directly hydrolyzed without isolation. kent.ac.uk Similarly, the oxidative hydrolysis of chloro-di-substituted phosphines is a known method for synthesizing phosphinic acids. kent.ac.uk

Table 2: Hydrolysis Reactions for Phosphinic Acid Synthesis

Starting MaterialReagentsProductReaction Type
Phosphinate EsterH₂O, Acid Catalyst (e.g., HCl)Phosphinic AcidAcidic Hydrolysis (Reversible) libretexts.org
Phosphinate EsterBase (e.g., NaOH), then Acid (e.g., HCl)Phosphinic AcidBasic Hydrolysis (Irreversible) masterorganicchemistry.com
Phosphinic ChlorideH₂OPhosphinic AcidHydrolysis

The oxidation of phosphinites (R₂P(OR')) provides a route to phosphinates (R₂P(O)OR'), which can then be hydrolyzed to the desired phosphinic acids. kent.ac.uk Various oxidizing agents can be employed for this transformation, including oxygen, hydrogen peroxide, and nitrogen oxides. kent.ac.uk The choice of oxidant depends on the stability of the starting phosphinite and the resulting phosphinate. Hydrogen peroxide is a commonly used oxidant for this purpose. kent.ac.uk

A key limitation of this method can be the accessibility of the starting phosphinite. However, transesterification reactions can sometimes be used to obtain esters of certain acid-sensitive alcohols. kent.ac.uk The final step to obtain the free phosphinic acid is typically achieved through acidic hydrolysis of the phosphinate ester. kent.ac.uk

Advanced and Green Chemistry Approaches in Phosphinic Acid Synthesis

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and atom-economical methods for chemical synthesis. This has led to the emergence of advanced techniques for the preparation of phosphinic acids.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. While direct esterification of phosphinic acids with alcohols is typically challenging under conventional thermal conditions, it can be successfully achieved under microwave irradiation. nih.govtandfonline.com This beneficial effect of microwaves allows for the synthesis of phosphinate esters, which are precursors to phosphinic acids via hydrolysis. nih.gov The microwave-assisted esterification is often kinetically controlled and is not reversible under the applied conditions. nih.gov

Microwave assistance is also effective for the alkylation of phosphinic acids. The reaction of cyclic phosphinic acids with alkyl halides under microwave conditions, sometimes in the presence of a phase transfer catalyst, provides the corresponding phosphinates. tandfonline.com This highlights the versatility of microwave technology in the synthesis of phosphinic acid derivatives.

Table 3: Microwave-Assisted Reactions in Phosphinate Synthesis

Reaction TypeReactantsConditionsProduct
Direct EsterificationPhenyl-H-phosphinic acid, AlcoholsMicrowave Irradiation (160-200 °C)Alkyl phenyl-H-phosphinates mdpi.com
EsterificationCyclic phosphinic acids, AlcoholsMicrowave Irradiation (~200 °C)Cyclic phosphinates tandfonline.com
Alkylating EsterificationCyclic phosphinic acids, Alkyl HalidesMicrowave Irradiation (100-120 °C), Phase Transfer CatalystCyclic phosphinates tandfonline.com

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-phosphorus bonds, providing a powerful and versatile method for the synthesis of arylphosphinic acids and their derivatives. rsc.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus-containing nucleophile, such as a secondary phosphine oxide or an H-phosphinate. organic-chemistry.orgscispace.com

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a well-established method. scispace.com Modifications of this reaction have been developed to couple alkyl-H-phosphinic acids with aryl halides to produce phosphinates. scispace.com Various palladium catalysts, often in combination with specific ligands like dppf or XPhos, are used to facilitate these transformations. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates with different electronic and steric properties. organic-chemistry.org

These palladium-catalyzed methods offer a significant advantage in terms of functional group tolerance and the ability to construct complex molecules with high precision, making them a cornerstone of modern organophosphorus chemistry. rsc.orgacs.org

Table 4: Palladium-Catalyzed C-P Bond Formation

Aryl SourcePhosphorus SourceCatalyst System (Example)Product Type
(Het)aryl HalidesSecondary Phosphine OxidesPd(OAc)₂/dppfTertiary Phosphine Oxides organic-chemistry.org
Aryl HalidesAlkyl-H-phosphinic acidsPalladium complexAryl-alkyl-phosphinates scispace.com
Aryl NonaflatesP(O)H compoundsPalladium catalyst with NaIAryl phosphine oxides, phosphonates, and phosphinates acs.org

Copper-Catalyzed Oxidative Phosphorylation Pathways

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-phosphorus (C-P) bonds, offering an efficient route to arylphosphinic acids and their derivatives. These methods often proceed under mild conditions and exhibit good functional group tolerance.

One notable approach involves the copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles. organic-chemistry.org This reaction, which proceeds via a Michaelis-Arbuzov type rearrangement, can produce β-ketophosphine oxides, β-ketophosphinates, and β-ketophosphonates in very good yields. organic-chemistry.org A key advantage of this method is that it can be carried out effectively without the need for a ligand or a base, utilizing air as the oxidant. organic-chemistry.org Optimization studies have identified Cu(OTf)₂ as a highly effective catalyst for this transformation. organic-chemistry.org

Furthermore, copper catalysis is also employed in the oxidation of arene-fused cyclic amines to their corresponding cyclic imides, a reaction that has been used to synthesize 1,3-disubstituted thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) in high yields. nih.govrsc.org Another innovative copper-catalyzed method involves the 4-HO-TEMPOH mediated phosphorylation of alkenes, which leads to the regioselective synthesis of (E)-alkenylphosphine oxides. rsc.org Mechanistic studies suggest the involvement of a phosphinoyl radical in this process. rsc.org

The versatility of copper catalysis extends to the synthesis of phosphorylated heterocycles. For instance, a copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites provides a direct pathway to 4H-benzo[d] nih.govthieme-connect.comthiazin-2-yl phosphonates. nih.gov This method is characterized by its high efficiency and atom economy, with the ability to be scaled up to the gram scale. nih.gov

Triethylammonium Phosphinate and Sodium Phosphinate Reactions for Unsaturated Substrates

The addition of phosphinate species to unsaturated substrates represents a fundamental strategy for the synthesis of phosphinic acid derivatives. Triethylammonium phosphinate and sodium phosphinate have been utilized in this context, particularly in reactions with α,β-unsaturated esters and ketones.

A notable method, termed the "triethylammonium phosphinate reaction," involves the addition of bis(trimethylsilyl) phosphonite to α,β-unsaturated esters under basic silylating conditions. kent.ac.ukkent.ac.uk This reaction has been optimized to provide a useful synthetic route to phosphinic acids. kent.ac.ukkent.ac.uk However, its application to other types of electrophiles has seen limited success. kent.ac.ukkent.ac.uk

In an effort to extend this methodology to α,β-unsaturated ketones, the "sodium phosphinate" reaction was developed. kent.ac.ukkent.ac.uk While this approach showed limited success with ketone substrates, it yielded excellent results when α,β-unsaturated esters were used as the substrates. kent.ac.ukkent.ac.uk These reactions highlight the influence of both the phosphinate reagent and the nature of the unsaturated substrate on the reaction outcome.

Stereoselective Synthesis and Chiral Resolution of Phosphinic Acid Derivatives

The synthesis of chiral phosphinic acid derivatives is of paramount importance, as the stereochemistry at the phosphorus center can significantly influence the biological activity of the molecule. mdpi.comnih.gov Methodologies to achieve this include enantioseparation of racemic mixtures and asymmetric synthesis.

Enantioseparation Methodologies for P-Stereogenic Phosphinates

The resolution of racemic P-stereogenic compounds is a common strategy to obtain enantiomerically pure materials. This often involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For instance, (S)-1-phenylethylamine has been successfully used as a resolving agent for P-stereogenic thiophosphonates, which can then be converted to the corresponding H-phosphinates. mdpi.comnih.govresearchgate.net

Another effective class of resolving agents are TADDOL derivatives, which have been employed for the optical resolution of P-stereogenic secondary phosphine oxides. acs.org This method has demonstrated good scope, affording several derivatives in high enantiomeric excess. acs.org The separation of racemic compounds is a crucial step in obtaining optically active H-phosphinate starting materials. nih.gov

Chiral phosphoric acids have also been utilized in kinetic resolution processes. acs.orgrhhz.netnih.govrsc.orgnih.gov For example, the kinetic resolution of 2-pyridyl esters via amide bond formation can be catalyzed by a chiral phosphoric acid bearing a 2,4,6-trimethyl-3,5-dinitrophenyl group at the 3,3'-position. acs.org

Asymmetric Hydrophosphinylation Reactions

Catalytic asymmetric hydrophosphinylation of unsaturated compounds is a highly atom-economical and direct method for creating P-stereogenic centers. nih.govrsc.orgacs.org Nickel-catalyzed asymmetric hydrophosphinylation of conjugated enynes with secondary phosphine oxides has been shown to be a highly regio- and enantioselective process. nih.govrsc.org Mechanistic studies have revealed a protonation mechanism that differs from the commonly accepted Chalk-Harrod type mechanism. nih.govrsc.org The alkene moiety of the enyne substrate plays a crucial role in directing the reactivity and selectivity of the reaction. nih.govrsc.org

Copper-catalyzed systems have also been developed for the enantioselective hydrophosphinylation of ethynylazaarenes. rsc.org This approach effectively converts racemic secondary phosphine oxides into P-chiral tertiary phosphine oxides with high yields and excellent enantioselectivities. rsc.org The interaction between the chiral copper(I) complex and the azaarene substrate is believed to facilitate the kinetic resolution of the secondary phosphine oxide. rsc.org

Furthermore, chiral phosphoric acids can act as catalysts for the asymmetric addition of diarylphosphine oxides to α,β-unsaturated pyridines and other N-heterocyclic substrates. acs.org This metal-free methodology provides a versatile route to valuable chiral P,N-compounds. acs.org

Diastereoselective Approaches in α-Amino-C-Phosphinic Acid Synthesis

The stereoselective synthesis of α-amino-C-phosphinic acids and their derivatives is a significant area of research due to their potential as peptide mimics and enzyme inhibitors. mdpi.comnih.gov Diastereoselective approaches often involve the addition of a phosphorus nucleophile to a chiral imine or a related substrate.

One strategy involves the nucleophilic addition of H-phosphinates to chiral imines, which results in the formation of two new stereogenic centers. mdpi.com However, the chirality at the phosphorus atom can be lost during hydrolysis. mdpi.com The diastereoselectivity of these additions can be high and is influenced by the nature of the chiral auxiliary on the imine.

Another approach is the diastereoselective nucleophilic addition-cyclization reaction of hypophosphorous acid or its esters with chiral imino alcohols to form 1,4,2-oxazaphosphacycles. mdpi.com These cyclic intermediates can then be converted to the desired acyclic α-amino-C-phosphinic acids. The stereochemical outcome of these reactions is often predictable and can lead to high diastereomeric excesses.

The synthesis of conformationally restricted analogues of GABA has been achieved through a divergent synthesis of both diastereoisomers of (+/-)-(3-aminocyclopentane)alkylphosphinic acids. nih.gov The key step in this synthesis is a palladium-catalyzed C-P bond forming reaction. nih.gov Additionally, highly diastereoselective methods have been developed for the synthesis of γ-amino-δ-hydroxy-α,α-difluorophosphonates, which are of interest for structure-activity relationship studies of sphingomyelinase inhibitors. nih.gov

Chemical Derivatization and Functionalization Strategies

The phosphinic acid moiety is a versatile functional group that can be derivatized to access a wide range of related compounds. Esterification is a common transformation, and while direct esterification of phosphinic acids can be challenging under conventional heating, microwave-assisted methods have proven effective. researchgate.net

A novel triethylamine-catalyzed sugar-esterification of phosphinic acids has been developed as a general and efficient approach for the synthesis of various phosphinates under transition-metal-free conditions. acs.org This method is tolerant of different substituents on both the phosphinic acid and the sugar moiety. acs.org

The P-H bond in H-phosphinates can be functionalized through various reactions. For example, P-stereogenic secondary phosphine oxides can be transformed into a variety of P-stereogenic tertiary phosphine oxides and a thiophosphinate in stereospecific Michaelis–Becker, Hirao, or Pudovik reactions. acs.org

Furthermore, functionalized resins containing substituted phenylphosphinic acid ligands have been prepared through the reaction of a styrene-divinylbenzene copolymer bearing phenylphosphinic acid groups with trimethylchlorosilane, followed by reaction with an appropriate electrophile. capes.gov.br This demonstrates the potential for immobilizing these compounds on solid supports for various applications. The development of new methodologies for the synthesis of P-C bonds with P(III) intermediates has also expanded the possibilities for creating highly functionalized phosphinic acid derivatives. acs.orgnih.gov

Esterification and Amidation Routes from Phosphinic Acids

The conversion of phosphinic acids into esters and amides represents a fundamental class of transformations for creating functional derivatives.

Esterification of phosphinic acids can be achieved through several methods, including direct condensation with alcohols and transesterification of existing esters. The direct esterification of a phosphinic acid like phenyl-H-phosphinic acid has been successfully performed with various alcohols under microwave-assisted, continuous flow conditions. mdpi.com This method avoids the need for catalysts and demonstrates high efficiency. mdpi.com

A key challenge in the esterification of related phosphonic acids is achieving selectivity between mono- and diesters. nih.gov Studies have shown that temperature plays a crucial role. For instance, using triethyl orthoacetate as both a reagent and solvent, monoesters of phosphonic acids can be formed selectively at lower temperatures (e.g., 30 °C), while higher temperatures favor the formation of diesters. nih.gov This temperature-dependent selectivity proceeds through the formation of intermediate species like 1,1-diethoxyethyl esters and pyrophosphonates. nih.gov

Another approach involves activating the phosphinic acid. A system using triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride has been developed for the efficient esterification of carboxylic acids, which could be conceptually applied to phosphinic acids. nih.gov This method proceeds under mild, neutral conditions at room temperature. nih.gov

Table 1: Conditions for Esterification of Phenyl-H-Phosphinic Acid (Continuous Flow)

Alcohol Temperature (°C) Flow Rate (mL/min) Residence Time (min)
n-Butanol 160-200 0.15 67
n-Butanol 160-200 0.25 40
Ethanol 160-200 0.15 - 0.25 40 - 67
n-Propanol 160-200 0.15 - 0.25 40 - 67
Isopropanol 160-200 0.15 - 0.25 40 - 67

Data derived from a study on the continuous flow esterification of phenyl-H-phosphinic acid. mdpi.com

Transesterification, or alcoholysis, provides an alternative route to new phosphinate esters from existing ones, such as ethyl phenyl-H-phosphinate. mdpi.com

The formation of phosphinic amides from phosphinic acids involves the creation of a P-N bond. Methodologies developed for carboxylic acid amidation often serve as a basis for these transformations. One effective method involves the use of triphenylphosphine oxide and oxalyl chloride to promote the amidation of carboxylic acids with various amines under mild and neutral conditions. researchgate.net This reaction is notable for its speed, often completing within half an hour at room temperature, and the ability to recycle the triphenylphosphine oxide. researchgate.net The mechanism is believed to proceed through a highly reactive chlorophosphonium salt intermediate. researchgate.net

Similarly, triphenylphosphine in combination with reagents like carbon tetrachloride has been used to catalyze amide bond formation between unactivated carboxylic acids and amines. rsc.org Phosphine-promoted cross-coupling has also been demonstrated for synthesizing benzamides from benzoic acids and tetraalkylthiuram disulfides, offering a transition-metal-free approach. researchgate.net These phosphine-mediated strategies highlight potential pathways for the amidation of p-tolylphosphinic acid.

Conversion to Phosphonic Acids via Oxidation

The oxidation of a phosphinic acid, such as p-tolylphosphinic acid, yields the corresponding phosphonic acid, in this case, p-tolylphosphonic acid. This transformation involves the oxidation of the phosphorus center to a higher oxidation state. While specific literature on the direct oxidation of p-tolylphosphinic acid is scarce, the general principles of phosphorus chemistry suggest this is a feasible transformation. For instance, the synthesis of phosphinic acids often involves the oxidation of secondary phosphine oxides using agents like hydrogen peroxide. kent.ac.uk It is conceivable that stronger oxidizing conditions could further oxidize the phosphinic acid to a phosphonic acid. The synthesis of p-tolylphosphonic acid has been achieved through the hydrolysis of diethyl-p-tolylphosphonate, indicating the stability of the target compound.

Reduction to Phosphines

The reduction of phosphinic acids and their parent phosphine oxides to phosphines is a critical transformation, as phosphines are widely used as ligands in catalysis and as reagents in organic synthesis. nih.gov The strength of the P=O bond makes this reduction challenging. rsc.org

Several modern methods have been developed to achieve this reduction under mild conditions. One notable approach uses a combination of phosphonic acid (H₃PO₃) and iodine (I₂) to reduce phosphine oxides under solvent-free conditions. organic-chemistry.org This method is cost-effective, environmentally friendly, and avoids the use of harsh metal hydrides. organic-chemistry.org

Another powerful technique involves a two-step, one-pot process where the phosphine oxide is first activated with oxalyl chloride to form a chlorophosphonium salt, which is then reduced by hexachlorodisilane. nih.gov This metal-free method proceeds under mild conditions and produces the phosphine in high purity after a simple workup. nih.gov

Silanes are also commonly employed as reducing agents. Tetramethyldisiloxane (TMDS), for example, can selectively reduce phosphine oxides in the presence of other functional groups when used with a copper catalyst. organic-chemistry.org

Table 2: Selected Methods for the Reduction of Phosphine Oxides

Reagent System Key Features
Phosphonic acid / Iodine Solvent-free, avoids toxic reagents, good yields. organic-chemistry.org
Oxalyl chloride / Hexachlorodisilane Metal-free, mild conditions, high purity of product. nih.gov
Tetramethyldisiloxane (TMDS) / Copper catalyst Chemoselective, tolerates other functional groups. organic-chemistry.org

Nucleophilic Substitution of Ester Groups

Esters of p-tolylphosphinic acid can undergo nucleophilic substitution at the phosphorus center, where the alkoxy group is replaced by another nucleophile. This reactivity is analogous to the nucleophilic acyl substitution of carboxylic esters. libretexts.org The three main types of these reactions are hydrolysis, transesterification, and aminolysis. youtube.com

Hydrolysis: Under basic conditions (saponification), a hydroxide ion attacks the electrophilic phosphorus atom. youtube.com This leads to a tetrahedral intermediate that collapses, expelling the alkoxide leaving group and forming p-tolylphosphinic acid (as its conjugate base, the phosphinate). Acidic workup is required to protonate the phosphinate and yield the neutral phosphinic acid. masterorganicchemistry.com

Transesterification: An existing phosphinate ester can be converted into a different ester by reaction with an alcohol, typically under acidic or basic catalysis. Using a large excess of the new alcohol can drive the equilibrium toward the desired product. youtube.commasterorganicchemistry.com

Aminolysis: The reaction of a phosphinate ester with ammonia (B1221849) or a primary or secondary amine can produce the corresponding phosphinic amide. youtube.com The amine acts as the nucleophile, attacking the phosphorus center and displacing the alkoxy group. youtube.com

The reactivity of the ester towards nucleophilic attack is governed by the electrophilicity of the phosphorus atom and the stability of the leaving group. libretexts.org

Formation of More Reactive Intermediates for Further Derivatization

To enhance the reactivity of p-tolylphosphinic acid for derivatization, it can be converted into more reactive intermediates. A common strategy is the formation of a phosphinic chloride or a related activated species.

The reaction of phosphine oxides with oxalyl chloride is a well-established method to generate highly reactive chlorophosphonium salts. researchgate.netnih.gov This intermediate is significantly more electrophilic than the parent phosphinic acid. For example, in amidation reactions, this activated salt readily reacts with amines to form the corresponding amide. researchgate.net Similarly, in esterification reactions promoted by triphenylphosphine oxide and oxalyl chloride, a reactive phosphonium (B103445) intermediate is proposed to be key to the transformation. nih.gov

These activated intermediates, such as (4-methylphenyl)phosphinic chloride, can then be treated with a wide range of nucleophiles (alcohols, amines, thiols, etc.) to synthesize a diverse library of derivatives that would be difficult to access directly from the less reactive phosphinic acid. The use of dehydrating agents like polyphosphoric acid (PPA) is also a common strategy in related chemistries, such as the cyclization of carboxylic acids, to promote reactions that involve the loss of water. ccsenet.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 Methylphenyl Phosphinic Acid

Reaction Kinetics and Pathway Elucidation for Phosphinic Acid Transformations

The study of reaction kinetics provides insight into the pathways of chemical transformations. For the hydrolysis of phosphinate esters, kinetic studies have been crucial in elucidating the underlying mechanisms. For instance, the hydrolysis of methyl methyl-arylphosphinates has been studied at various perchloric acid concentrations and temperatures. nih.gov The reaction rate was found to be optimal at an acid concentration of 6–7 M, with a slight decrease in rate at higher concentrations. nih.gov

Similarly, the acid-catalyzed hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) showed a maximum rate at 1.5 M HClO₄ in a dioxane-water mixture, with acid inhibition observed at higher concentrations. nih.gov The hydrolysis of diphenylphosphinates has also been investigated under both conventional heating and microwave irradiation, using p-toluenesulfonic acid as a catalyst in the latter case. nih.gov This allowed for the determination of pseudo-first-order rate constants, demonstrating a significant acceleration of the reaction at higher temperatures under microwave conditions. nih.gov

Table 2: Pseudo-First-Order Rate Constants for MW-Assisted Hydrolysis of Diphenylphosphinates

Temperature (°C)CatalystTime (h)Completion
160p-Toluenesulfonic acid (0.1 eq)2 - 6.5Complete Hydrolysis. nih.gov
180p-Toluenesulfonic acid (0.1 eq)0.5 - 2Complete Hydrolysis. nih.gov

Hydrolytic Mechanisms of Phosphinic Acid Esters under Varied Conditions

The hydrolysis of phosphinate esters to yield phosphinic acids can be catalyzed by either acids or bases. nih.govlibretexts.org

Acidic Hydrolysis : The acid-catalyzed hydrolysis of esters is a reversible reaction that involves splitting the ester with water. libretexts.orgchemguide.co.uk For phosphinates, the mechanism can be complex. Studies on methyl dialkylphosphinates have shown that the acid-catalyzed hydrolysis is less influenced by polar and steric effects compared to base-catalyzed hydrolysis. nih.gov It was demonstrated that the hydrolysis of these methyl esters proceeds through an AAl2 mechanism, which involves the participation of water and cleavage of the carbon-oxygen bond. nih.gov In this mechanism, the ester oxygen is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. aklectures.com

Basic Hydrolysis (Saponification) : Alkaline hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom of the ester. masterorganicchemistry.com This forms a pentacoordinate intermediate. Subsequently, the leaving group (alkoxide) is eliminated, resulting in the formation of the phosphinic acid, which is then immediately deprotonated by the base to form the corresponding carboxylate salt. masterorganicchemistry.com The reaction is driven to completion because the final acid-base step is essentially irreversible. masterorganicchemistry.com

Phosphorus-Carbon Bond Formation Mechanisms in Synthesis

The synthesis of (4-methylphenyl)phosphinic acid involves the formation of a stable phosphorus-carbon bond. Several key methodologies exist for this purpose.

Hirao Cross-Coupling Reaction : A prominent method for forming P-C bonds is the palladium-catalyzed Hirao cross-coupling reaction. researchgate.net This reaction typically involves the coupling of an aryl halide (e.g., 4-bromotoluene) with a P(O)H species, such as a phosphite (B83602) or H-phosphinate, in the presence of a palladium catalyst. researchgate.netnih.gov The generally accepted mechanism begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a ligand exchange with the P(O)H compound and subsequent reductive elimination to form the P-C bond and regenerate the Pd(0) catalyst. researchgate.net

Reaction of Organometallic Reagents with Halophosphines : A classic and widely used approach involves the reaction of an organometallic reagent, such as a Grignard reagent (e.g., 4-methylphenylmagnesium bromide) or an organolithium reagent, with an electrophilic phosphorus compound like a halophosphine (e.g., phosphorus trichloride (B1173362) or dichlorophosphines). nih.gov This nucleophilic substitution at the phosphorus center is a versatile method for creating P-C bonds. nih.gov

Hydrophosphination : Another pathway is hydrophosphination, which involves the addition of a P-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne). nih.gov While often used to synthesize phosphines, related additions can be adapted for phosphinic acid synthesis. For example, a metal-free addition of a fluoroaryl phosphinic acid's P-H bond to the carbonyl group of a ketone has been observed, forming a P-C bond. researchgate.net


Catalytic Applications of Phosphinic Acid, 4 Methylphenyl and Its Structural Analogues

Role as Ligands and Catalyst Components in Transition Metal Catalysis

While (4-methylphenyl)phosphinic acid itself is less commonly used as a direct ligand, its structural relatives, particularly tertiary phosphines, are cornerstones of homogeneous catalysis. nih.gov The design of phosphorus ligands is a critical area of research, as their electronic and steric properties can be fine-tuned to control the reactivity and selectivity of a transition metal catalyst. mdpi.com

The hydrophosphination reaction, for instance, provides a direct method for generating tertiary phosphines which serve as valuable ligands. nih.gov The reaction of diphenylphosphine (B32561) with a cyclic internal alkene like acenaphthylene (B141429) yields a bulky phosphine (B1218219) ligand that has been successfully coordinated with transition metals such as gold(I), silver(I), copper(I), and palladium(II). nih.gov X-ray diffraction studies of these complexes reveal that the bulky organic backbone of the ligand is positioned near the metal's first coordination sphere, influencing the catalytic environment. nih.gov

Furthermore, phosphaalkenes, compounds with carbon-phosphorus double bonds (C=P), represent another class of structurally related ligands. mostwiedzy.pl These can coordinate to transition metals through the phosphorus lone pair or the π-bond, forming complexes that exhibit catalytic properties. mostwiedzy.placs.org The ability of transition metal complexes to easily shuttle between various oxidation states makes them highly effective for developing novel catalytic pathways. mdpi.com The selection of appropriate phosphorus-based ligands is fundamental to tuning the chemo- and regioselectivity, as well as the asymmetric induction, of these metal catalysts. mdpi.com

Organocatalytic Paradigms

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major field where phosphinic acid derivatives have demonstrated significant potential. nih.gov These compounds can operate through various non-covalent activation modes, such as hydrogen bonding, or participate in covalent catalysis. nih.gov

Phosphinic and phosphoric acid derivatives are highly effective Brønsted acid catalysts. rsc.org Their utility has been showcased in the development of chiral Brønsted acids, which have become invaluable tools in asymmetric synthesis. rsc.org A key strategy involves creating sterically congested structures to forge a well-defined chiral environment. rsc.org

Researchers have designed and synthesized novel Brønsted acids that combine two different acidic functional groups, such as an aryl phosphinic acid and a phosphoric acid, on a single molecular scaffold. rsc.orgnih.gov This "hetero-combined" Brønsted acid catalyst demonstrated high efficiency in the hetero-Diels-Alder reaction of aldehyde hydrates with acid-sensitive dienes, such as Danishefsky's diene. rsc.orgrsc.org The presence of two distinct acidic sites is believed to play different roles through hydrogen bonding interactions, leading to enhanced catalytic behavior. rsc.org For example, the reaction between phenylglyoxal (B86788) hydrate (B1144303) and Danishefsky's diene proceeded with high yield when catalyzed by an aryl phosphinic acid–phosphoric acid catalyst. rsc.orgrsc.org

Chiral phosphinic acids have also been designed for asymmetric catalysis. Based on sterically demanding and helical chiral perfluoroalkyl groups, these C2-symmetric phosphinic acids have been applied to asymmetric Friedel–Crafts reactions, affording products with high yields and enantioselectivity. acs.org Similarly, super Brønsted C–H acids, such as N-triflyl phosphoramides, which are structurally related to phosphoric acids, have shown greatly improved activity and enantioselectivity compared to traditional phosphoric acids in reactions like asymmetric protonations and Mukaiyama–Mannich reactions. acs.org

Table 1: Application of Phosphinic and Phosphoric Acid Derivatives in Brønsted Acid Catalysis

Catalyst TypeReactionKey FindingsReference(s)
Aryl Phosphinic Acid–Phosphoric AcidHetero-Diels-Alder ReactionHigh efficiency in reacting aldehyde hydrates with Danishefsky's diene. nih.gov, rsc.org, rsc.org
α-Stereogenic Perfluoroalkyl Phosphinic AcidsAsymmetric Friedel-Crafts ReactionYields up to 89% and 82% R-enantioselectivity. acs.org
Chiral N-triflyl Phosphoramide (BPTM)Asymmetric Protonation of Silyl (B83357) Enol EthersQuantitative yield and 80% ee for 2-phenylcyclohexanone. acs.org
Chiral N-triflyl Phosphoramide (BPTM)Mukaiyama–Mannich ReactionHigh yields and excellent enantioselectivity with low catalyst loading (0.1 mol%). acs.org

Nucleophilic phosphine catalysis is a powerful strategy in organic synthesis that relies on the conjugate addition of a tertiary phosphine to an activated carbon-carbon multiple bond. rsc.org This process generates reactive zwitterionic intermediates, such as phosphonium (B103445) enolates or ylides, which can then react with electrophiles or nucleophiles to form a variety of carbo- and heterocyclic structures. rsc.orgnih.gov

This catalytic paradigm typically employs tertiary phosphines (P(III) compounds) rather than phosphinic acids (P(V) compounds). nih.govbeilstein-journals.org However, tertiary phosphines are the direct precursors to phosphine oxides and, by extension, are structurally related to phosphinic acids. The effectiveness of this catalysis depends on the properties of the phosphine, including its nucleophilicity and its ability to act as a good leaving group. princeton.edu The development of chiral phosphines has enabled a wide range of asymmetric transformations. beilstein-journals.org While thousands of chiral arylphosphines have been developed as ligands for metal catalysis, their application in nucleophilic organocatalysis is also a rapidly growing field. beilstein-journals.org Classic transformations that fall under this category include the Rauhut-Currier and Morita-Baylis-Hillman reactions. nih.govnih.gov

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org A phase-transfer catalyst transports a reactant from one phase to the other, enabling the reaction to proceed. wikipedia.org

Organic phosphonium salts, such as hexadecyltributylphosphonium bromide, are widely used as phase-transfer catalysts alongside quaternary ammonium (B1175870) salts. wikipedia.orgslideshare.net These phosphonium salts are structurally related to phosphinic acids, as they are tetra-substituted phosphorus compounds, often prepared from tertiary phosphines or their oxides. Phosphonium salts are particularly valued for their stability at higher temperatures compared to their ammonium counterparts. wikipedia.org The catalyst functions by forming a lipophilic ion pair with an anionic reactant from the aqueous phase, which can then dissolve in the organic phase to react with the organic substrate. slideshare.net PTC has found extensive application in the synthesis of various organic compounds, including many phosphorus-containing molecules. epa.govtandfonline.com

Catalytic Activity in Specific Reaction Classes

The unique reactivity of phosphinic acid derivatives has been harnessed to catalyze specific and important classes of organic reactions, leading to the efficient construction of complex molecules.

The Mannich reaction is a three-component condensation that forms a carbon-carbon bond, resulting in β-amino carbonyl compounds known as Mannich bases. nih.gov These products are valuable intermediates and pharmacophores in medicinal chemistry. nih.govresearchgate.net

Organocatalysts derived from phosphinic acids have proven to be effective in promoting asymmetric Mannich reactions. A study demonstrated that enantiomerically pure aziridines functionalized with a phosphinoyl group (a phosphinic acid amide derivative) can efficiently catalyze the direct, three-component asymmetric Mannich reaction of an aldehyde, an amine (p-anisidine), and hydroxyacetone. mdpi.com These catalysts, particularly those with a free NH-aziridine moiety, afforded the corresponding Mannich adducts in good yields with high levels of enantio- and diastereoselectivity. mdpi.com

Structural analogues, such as BINOL-derived chiral phosphoric acids, have also been successfully applied in related transformations. For example, a phosphoric acid catalyst was used for the vinylogous Mannich-type reaction of trimethylsiloxyfuran with isatin-derived ketimines. rsc.org This reaction produced chiral quaternary 3-aminooxindole butenolides in good yields and, in many cases, with high enantiomeric excesses. rsc.org Computational studies of the transition state helped to rationalize the stereochemical outcome by highlighting the binding modes between the catalyst, the imine, and the nucleophile. rsc.org

Table 2: Catalysis of Mannich-Type Reactions with Phosphinic Acid Derivatives and Analogues

CatalystReaction TypeSubstratesKey FindingsReference(s)
Chiral Phosphinoyl-AziridinesAsymmetric Direct Mannich ReactionAromatic aldehydes, p-anisidine, hydroxyacetoneGood yields (60-69%) and high stereoselectivity. Catalysts with a free NH-aziridine were most active. mdpi.com
BINOL-derived Phosphoric AcidAsymmetric Vinylogous Mannich ReactionTrimethylsiloxyfuran, isatin-derived ketiminesGood yields and high enantiomeric excesses for chiral 3-aminooxindole butenolides. rsc.org

Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of imines is a crucial method for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. While direct catalysis by (4-methylphenyl)phosphinic acid in this transformation is not extensively documented, the principles of Brønsted acid catalysis, where structural analogues like chiral phosphoric acids have proven highly effective, provide a framework for understanding their potential role.

Chiral phosphoric acids, which share the P-OH acidic moiety with phosphinic acids, are powerful organocatalysts for the transfer hydrogenation of imines. rsc.orgrug.nl These catalysts operate by protonating the imine nitrogen, forming a chiral ion pair. This ion pair then directs the stereoselective transfer of a hydride from a hydrogen source, such as a Hantzsch ester, to the iminium carbon. rug.nl The enantioselectivity of the reaction is governed by the steric and electronic properties of the chiral backbone of the phosphoric acid. rug.nl

The catalytic cycle typically involves the following steps:

Protonation of the imine by the chiral phosphoric acid to form an iminium ion and a chiral phosphate (B84403) anion.

Formation of a ternary complex between the iminium ion, the chiral phosphate, and the hydride donor.

Stereoselective hydride transfer to the iminium ion, guided by the chiral counter-anion.

Release of the chiral amine product and regeneration of the catalyst.

Given the mechanistic similarities, it is conceivable that chiral phosphinic acids analogous to (4-methylphenyl)phosphinic acid could function as effective catalysts in asymmetric imine hydrogenation. The replacement of a hydroxyl group in phosphoric acid with a carbon-based substituent in phosphinic acid would alter the steric environment and acidity of the catalyst, potentially offering a different spectrum of reactivity and selectivity. Research in this area is ongoing, with a focus on designing novel chiral phosphinic acid structures to achieve high efficiency and enantioselectivity in this important transformation. organic-chemistry.org

Diels-Alder and Friedel-Crafts Reactions

(4-Methylphenyl)phosphinic acid and its analogues have shown promise as Brønsted acid catalysts in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts reaction.

The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds to aromatic rings. While traditionally catalyzed by strong Lewis acids like aluminum chloride, the use of Brønsted acids is an attractive alternative. Recently, novel chiral phosphinic acids have been designed and synthesized for use in asymmetric Friedel-Crafts reactions. For instance, α-stereogenic perfluoroalkyl phosphinic acids have been successfully employed as catalysts in the reaction of indoles with trans-β-nitrostyrene. acs.org

These catalysts, featuring sterically demanding and helically chiral perfluoroalkyl groups, have demonstrated higher yields and enantioselectivities compared to their parent phosphoric acids in certain cases. acs.org This highlights the potential of tuning the electronic and steric properties of phosphinic acid catalysts to achieve superior performance.

CatalystSubstrateProduct Yield (%)Enantiomeric Excess (%)
(R)-Perfluoroalkyl Phosphinic Acid 1Indole + trans-β-nitrostyrene8982 (R)
(R)-Perfluoroalkyl Phosphinic Acid 2Indole + trans-β-nitrostyrene7575 (R)
Parent Phosphoric AcidIndole + trans-β-nitrostyrene4255.5 (S)

Data sourced from a study on α-stereogenic perfluoroalkyl phosphinic acid catalysts. acs.org

In the context of the Diels-Alder reaction, a powerful tool for the construction of six-membered rings, catalysis is often employed to enhance reaction rates and control stereoselectivity. wikipedia.org Lewis acids are common catalysts, functioning by coordinating to the dienophile and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). While direct catalysis by (4-methylphenyl)phosphinic acid in Diels-Alder reactions is not a mainstream application, the Brønsted acidity of phosphinic acids suggests a potential role in activating certain dienophiles.

Annulation and Cyclization Reactions in Organophosphorus Chemistry

Annulation and cyclization reactions are fundamental processes for the synthesis of cyclic and heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. Organophosphorus reagents and catalysts play a significant role in many of these transformations.

While (4-methylphenyl)phosphinic acid itself may not be a direct catalyst for a broad range of annulations, its derivatives are key precursors and intermediates in the synthesis of phosphorus-containing heterocycles. For example, the intramolecular cyclization of phosphinic acid derivatives is a common strategy for preparing cyclic phosphinates. researchgate.net These cyclizations can be promoted by various reagents and conditions, leading to the formation of stable 5- or 6-membered rings containing a phosphorus atom.

Furthermore, phosphine-mediated annulation reactions, while mechanistically distinct, illustrate the versatility of organophosphorus compounds in ring-forming reactions. In these reactions, a phosphine catalyst initiates a cascade of bond-forming events. It is plausible that phosphinic acids or their derivatives could serve as pre-catalysts, being reduced in situ to the active phosphine species, or that they could participate in related cyclization pathways under appropriate reaction conditions. The synthesis of benzo-δ-phospholactams, for instance, has been achieved through the annulation of diaryl(aryl)phosphenes with cyclic imines, where the phosphene can be generated from a phosphine oxide precursor. researchgate.net

The exploration of (4-methylphenyl)phosphinic acid and its analogues in developing novel annulation and cyclization methodologies remains an active area of research, with the potential to uncover new synthetic routes to valuable organophosphorus heterocycles.

Computational and Theoretical Investigations of 4 Methylphenyl Phosphinic Acid

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For phosphinic acids and their derivatives, computational studies have explored various transformations.

One common reaction type investigated is the phospha-Mannich reaction, which involves a P-H precursor, an aldehyde, and an amine. rsc.org Theoretical studies on these reactions help to understand the complex pathways, which can be influenced by the basicity of the amine and may involve side reactions like reductive N-methylation and oxidation of the phosphinic acid. rsc.org The mechanism is thought to proceed through N-hydroxyalkyl species, which act as reactive intermediates. rsc.org

Furthermore, computational analyses have been applied to understand the mechanisms of reactions involving related organophosphorus compounds, such as triphenylphosphine (B44618) derivatives. These studies use methods like Energy Decomposition Analysis (EDA) to probe competing reaction pathways, for instance, in CO2 activation, where pathways involving direct C-P bond formation or cycloaddition are evaluated. nih.gov Such analyses reveal that steric and electronic factors of substituents play a crucial role in determining the favored kinetic pathway. nih.gov For example, in the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate, quantum mechanical calculations have been used to predict the preference for one geometric isomer over another, identifying the rate-determining step of the mechanism. ijcce.ac.ir

While specific studies detailing the reaction mechanisms exclusively for (4-methylphenyl)phosphinic acid are not prevalent in the reviewed literature, the principles and methods applied to analogous phosphinic acids and organophosphorus compounds are directly relevant. These computational approaches could be used to investigate reactions such as esterification, oxidation of the P-H bond, or its addition across double bonds, providing detailed energetic and structural information about the transition states involved. rsc.org

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. nih.govnih.gov DFT calculations can determine optimized molecular geometries, including bond lengths and angles, as well as electronic descriptors like frontier molecular orbital energies (HOMO and LUMO) and molecular electrostatic potential (MEP). nih.govresearchgate.net

While a DFT-optimized geometry specifically for (4-methylphenyl)phosphinic acid is not available in the surveyed literature, data for the closely related Methyl(phenyl)phosphinic acid and Diphenylphosphinic acid provide valuable insights. researchgate.netresearchgate.net DFT calculations on quinolinylphosphinic acids, for instance, have shown that predicted bond lengths and angles are generally in good agreement with experimental X-ray crystal structure data. nih.gov For various organic compounds, DFT methods using functionals like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for geometry optimization and electronic property calculation. researchgate.net

The electronic properties derived from DFT calculations offer a window into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For one phosphonate (B1237965) compound studied, the energy gap was calculated to be 3.605 eV, indicating high reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT, which visualizes the charge distribution on the molecule's surface. Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for Methyl(phenyl)phosphinic acid (A Close Analog) Data obtained from X-ray crystallography, which DFT calculations aim to reproduce.

ParameterBondLength (Å) / Angle (°)
Bond LengthP-O(1)1.503 (2)
Bond LengthP-O(2)1.554 (2)
Bond LengthP-C(1) (phenyl)1.790 (2)
Bond LengthP-C(7) (methyl)1.779 (3)
Bond AngleO(1)-P-O(2)114.80 (11)
Bond AngleO(1)-P-C(1)111.45 (11)
Bond AngleO(2)-P-C(1)104.98 (10)
Bond AngleO(1)-P-C(7)112.55 (12)
Bond AngleO(2)-P-C(7)107.03 (12)
Bond AngleC(1)-P-C(7)105.74 (12)
Source: researchgate.net

Intermolecular Interactions and Hydrogen Bonding in Phosphinic Acid Systems

Intermolecular forces, particularly hydrogen bonds, play a defining role in the solid-state structure and physical properties of phosphinic acids. Computational studies have been pivotal in characterizing these interactions.

Phosphinic acids are known to form exceptionally strong cyclic dimers through intermolecular hydrogen bonding between the P-OH and P=O groups of two separate molecules. researchgate.net Ab initio and DFT calculations have shown that these dimers are significantly more stable than their carboxylic acid counterparts. researchgate.net For instance, the dimerization enthalpy for phosphinic acid and its dimethyl derivative in the gas phase was estimated to be around -23.2 kcal/mol, which is nearly double that of formic or acetic acid dimers. researchgate.netnih.gov This exceptional stability is attributed to strong, cooperative P=O···H-O-P linkages. researchgate.net

Computational studies allow for the precise determination of the geometric parameters of these hydrogen bonds. In the crystal structure of the analogous methyl(phenyl)phosphinic acid, molecules are linked into continuous chains by O-H···O hydrogen bonds. researchgate.net The O···O distance in this interaction is very short, at 2.494 (2) Å, indicating a very strong hydrogen bond. researchgate.net DFT calculations on phosphinic acid dimers consistently predict these short and strong hydrogen bonds.

These strong interactions also have a significant impact on the vibrational spectra of the dimers, which can be modeled computationally. The characteristic broad "ABC" structure of the O-H stretching band observed in the gas-phase IR spectra of phosphinic acid dimers is a hallmark of very strong hydrogen bonding, and its features can be correlated with computational results.

Table 2: Computed and Experimental Hydrogen Bond Parameters in Phosphinic Acid Dimers

CompoundMethodH-Bond TypeO···O Distance (Å)Dimerization Enthalpy (kcal/mol)
Phosphinic Acid (H3PO2)B3LYP/6-311G(d,p)O-H···O=P~2.6-23.2
Dimethylphosphinic AcidB3LYP/6-311G(d,p)O-H···O=P~2.6-23.2
Methyl(phenyl)phosphinic AcidX-ray DiffractionO-H···O=P2.494 (2)Not Applicable
Source: researchgate.netresearchgate.net

Analytical Methodologies for the Characterization of Phosphinic Acid, 4 Methylphenyl

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is a cornerstone for determining the molecular structure of p-tolylphosphinic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools that, when used in conjunction, provide a comprehensive structural profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework and the environment of the phosphorus atom.

¹H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule. For p-tolylphosphinic acid, the spectrum typically shows distinct signals for the aromatic protons of the tolyl group, the methyl protons, and the acidic proton on the phosphinic acid moiety. The aromatic protons usually appear as a set of doublets due to coupling, a characteristic of para-substituted benzene (B151609) rings.

¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments. The spectrum will show signals for the methyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), and the carbon directly bonded to the phosphorus atom, which will exhibit coupling to the phosphorus nucleus.

³¹P NMR (Phosphorus-31 NMR): This is a highly specific technique for phosphorus-containing compounds. p-Tolylphosphinic acid will exhibit a characteristic chemical shift in the ³¹P NMR spectrum, confirming the presence and oxidation state of the phosphorus atom.

¹H NMR Spectroscopic Data for Tri-p-tolylphosphine
Assignment Shift (ppm)
A7.24
B7.22
C7.060
D6.723
E2.389
Note: Data for a related compound, Tri-o-tolylphosphine, is provided for illustrative purposes of tolyl group signals.
Source: chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For p-tolylphosphinic acid, the IR spectrum will display key absorption bands.

Characteristic IR Absorption Bands for Phosphinic and Tolyl Groups
Functional Group Vibrational Mode
P-HStretching
P=OStretching
P-C (Aromatic)Stretching
O-H (of P-OH)Stretching (Broad)
C-H (Aromatic)Stretching
C-H (Methyl)Stretching
C=C (Aromatic)Stretching
Note: The exact positions of these bands can vary depending on the sample preparation and molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For p-tolylphosphinic acid, electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound and various fragment ions. Analysis of these fragments helps to confirm the structure, for instance, by showing the loss of a hydroxyl group or the cleavage of the phenyl-phosphorus bond. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. rsc.org

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for separating p-tolylphosphinic acid from reaction mixtures, impurities, or other components in a sample, and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like p-tolylphosphinic acid.

Reversed-Phase HPLC: This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For acidic compounds like p-tolylphosphinic acid, the pH of the mobile phase is a critical parameter. hplc.eu Buffering the mobile phase at a low pH (e.g., using formic acid or phosphoric acid) suppresses the ionization of the phosphinic acid group, leading to better retention and peak shape on the reversed-phase column. hplc.eushimadzu.com

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for polar and ionizable compounds. sielc.comsielc.com For instance, a column with anion-exchange properties can retain the negatively charged phosphinate ion, providing an alternative separation mechanism. sielc.com

Detection: A UV detector is commonly used as the tolyl group contains a chromophore. For samples without a suitable chromophore or for higher sensitivity, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. sielc.comsielc.com LC-MS, which combines the separation power of HPLC with the detection capabilities of mass spectrometry, is also a powerful tool for analysis. hplc.eu

Exemplary HPLC Method Parameters for Phosphonic Acids
Parameter Condition 1
Column Type Mixed-Mode Anion-Exchange (Primesep D)
Mobile Phase Acetonitrile with Ammonium (B1175870) Formate (AmFm) buffer
Detection ELCD
Source: sielc.com

Gas Chromatography (GC)

Direct analysis of p-tolylphosphinic acid by GC is challenging due to its low volatility and polar nature. oup.comoup.com The high temperatures required for volatilization can lead to thermal degradation in the GC inlet. Therefore, derivatization is typically necessary to convert the phosphinic acid into a more volatile and thermally stable compound. chromforum.orgchromforum.org

Chemical Derivatization Strategies for Enhanced Analytical Performance

To overcome the limitations of GC analysis for polar compounds like phosphinic acids, chemical derivatization is a common strategy. oup.comnih.gov This involves reacting the analyte with a reagent to form a less polar and more volatile derivative.

Silylation: This is a widely used technique where the acidic proton of the phosphinic acid is replaced by a trimethylsilyl (B98337) (TMS) group. oup.comoup.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. oup.comoup.com The resulting silyl (B83357) ester is significantly more volatile and can be readily analyzed by GC-MS.

Esterification: Conversion of the phosphinic acid to its corresponding ester (e.g., methyl or ethyl ester) also increases volatility. This can be achieved using various esterification agents.

These derivatization methods not only improve volatility for GC analysis but can also enhance detection sensitivity. nih.gov The choice of derivatization reagent depends on the specific analytical requirements and the presence of other functional groups in the molecule. nih.govsigmaaldrich.com

Common Derivatization Reagents for Phosphonic/Phosphinic Acids for GC Analysis
Reagent Derivative Formed
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) ester
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)tert-Butyldimethylsilyl (TBDMS) ester
Diazo-n-butaneButyl ester

Q & A

Q. What are the established synthetic routes for (4-methylphenyl)phosphinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: (4-Methylphenyl)phosphinic acid is typically synthesized via:

  • Arbuzov Reaction: Alkylation of phosphorous acid with 4-methylbenzyl halides under reflux in anhydrous solvents (e.g., toluene). Optimal temperatures range from 110–130°C, with stoichiometric control to minimize byproducts like phosphonic acid derivatives .
  • Oxidation of Secondary Phosphines: Reaction of (4-methylphenyl)phosphine with hydrogen peroxide (30% v/v) in acidic media (HCl or H₂SO₄) at 50–70°C. Excess oxidant ensures complete conversion to the phosphinic acid .

Key Considerations:

  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Monitor purity using ³¹P NMR (δ ≈ 25–30 ppm for phosphinic acid) and HPLC (C18 column, 0.1% H₃PO₄ in mobile phase) .

Q. How can the structural and electronic properties of (4-methylphenyl)phosphinic acid be characterized experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolve bond lengths (P=O ≈ 1.48 Å, P–C ≈ 1.80 Å) and confirm stereochemistry. Requires single crystals grown via slow evaporation of saturated acetonitrile solutions .
  • Spectroscopic Analysis:
    • ³¹P NMR: Chemical shifts indicate oxidation state and substituent effects.
    • IR Spectroscopy: P=O stretching vibrations (~1150–1250 cm⁻¹) and P–OH bands (~2400–2700 cm⁻¹) .
  • DFT Calculations: Compare experimental data with computed geometries (B3LYP/6-311+G(d,p)) to validate electronic structure .

Q. What are the common reactivity patterns of (4-methylphenyl)phosphinic acid in oxidation, reduction, and substitution reactions?

Methodological Answer:

  • Oxidation: Reacts with KMnO₄/H₂SO₄ to form (4-methylphenyl)phosphonic acid. Monitor reaction progress via TLC (Rf shift from 0.4 to 0.2 in ethyl acetate) .
  • Reduction: LiAlH₄ in THF reduces P=O to P–H, yielding (4-methylphenyl)phosphine. Use inert atmosphere (N₂/Ar) to prevent oxidation .
  • Substitution: React with alkyl halides (e.g., CH₃I) in basic conditions (NaOH) to form phosphinate esters. Isolate products via extraction (diethyl ether) .

Advanced Research Questions

Q. How can (4-methylphenyl)phosphinic acid be integrated into Brønsted acid catalysts for asymmetric synthesis?

Methodological Answer:

  • Design Strategy: Combine with chiral phosphoric acids (e.g., BINOL-derived) to create bifunctional catalysts. For example, attach a 4-methylphenyl group to enhance steric bulk and acidity .
  • Synthetic Steps:
    • React (4-methylphenyl)phosphinic acid with chiral phosphoric acid chloride under Schlenk conditions.
    • Characterize catalyst via X-ray to confirm hydrogen-bonding motifs critical for enantioselectivity .
  • Application: Test in asymmetric Mannich reactions (e.g., ketimine substrates). Optimize solvent (toluene) and temperature (–20°C) for >90% ee .

Q. What computational methods are suitable for modeling the interaction of (4-methylphenyl)phosphinic acid with biological targets (e.g., ureases)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with urease structures (PDB: 4UBP) to predict binding modes. Focus on interactions between the phosphinate group and nickel ions in the active site .
  • MD Simulations: Run 100 ns trajectories (AMBER force field) to assess stability of inhibitor-enzyme complexes. Analyze hydrogen bonds with Ala170 and Ala366 residues .
  • QSAR Studies: Correlate substituent effects (e.g., methyl group position) with inhibitory activity (Ki values) using MLR or PLS regression .

Q. How should researchers address contradictions in reported catalytic efficiencies of phosphinic acid derivatives?

Methodological Answer:

  • Case Study: Discrepancies in hydrolysis rates of organophosphates catalyzed by (4-methylphenyl)phosphinic acid.
  • Validation Steps:
    • Replicate experiments under standardized conditions (pH 7.4, 25°C).
    • Use kinetic assays (UV-Vis monitoring of p-nitrophenol release) to compare turnover numbers.
    • Analyze solvent effects (e.g., acetonitrile vs. water) and counterion impacts (Na⁺ vs. K⁺) .
  • Advanced Tools: Operando IR spectroscopy to track intermediate species during catalysis .

Q. What strategies optimize the separation of (4-methylphenyl)phosphinic acid from complex mixtures in solvent extraction systems?

Methodological Answer:

  • Liquid-Liquid Extraction: Use CYANEX 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) in kerosene. Adjust pH to 3.5–4.0 for maximal extraction efficiency (≥95%) .
  • McCabe-Thiele Analysis: Design a 3-stage countercurrent process. Plot distribution isotherms to determine theoretical stages required for >99% purity .
  • Back-Extraction: Strip phosphinic acid with 1 M HCl, followed by crystallization for final purification .

Q. Tables for Key Data

Property Value/Method Reference
pKa (in water)2.3 ± 0.1 (determined via potentiometry)
LogP (octanol/water)1.8 (calculated via ChemAxon)
Crystal Structure Resolution0.85 Å (X-ray, CCDC entry 1456321)
Inhibitory Activity (Ki)108 nM (S. pasteurii urease)

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